4-(4-Chlorobenzyl)thiomorpholine
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Description
“4-(4-Chlorobenzyl)thiomorpholine” is a chemical compound. Its molecular formula is C11H14ClNO . It’s important to note that this compound may have different properties and uses depending on its specific structure and the context in which it is used .
Synthesis Analysis
While specific synthesis methods for “4-(4-Chlorobenzyl)thiomorpholine” were not found, thiomorpholines can generally be synthesized through a photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes . Another method involves a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine .Molecular Structure Analysis
The molecular structure of a similar compound, “4-(4-nitrophenyl)thiomorpholine”, has been analyzed using X-ray crystallography, DFT calculations, and Hirshfeld surface analysis . The molecule exhibits an approximately CS-symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Chlorobenzyl)thiomorpholine” would depend on its specific structure. For instance, its molecular weight is approximately 211.688 Da .Safety and Hazards
Future Directions
The future directions for “4-(4-Chlorobenzyl)thiomorpholine” would depend on its specific applications. For instance, if it’s used as a precursor in medicinal chemistry, future research could focus on developing new synthesis methods, studying its mechanism of action, or exploring its potential uses in new therapeutic agents .
properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNS/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIHPUXECHBKQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorobenzyl)thiomorpholine |
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